2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Description

Properties

IUPAC Name |

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMKYBKUPAEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038893 | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3864-99-1 | |

| Record name | UV 327 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3864-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TJE602RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)

Introduction: Understanding the Critical Role of UV-327 in Material Science

In the realm of polymer science and material durability, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly identified by its industrial designation UV-327 or CAS number 3864-99-1, stands out as a high-performance UV absorber.[1][2][3] This technical guide provides a comprehensive analysis of the core chemical properties of UV-327, offering researchers, scientists, and drug development professionals the in-depth knowledge required for its effective application and analysis. As a member of the benzotriazole class of UV absorbers, UV-327 is engineered to protect organic substrates and polymers from the damaging effects of UV radiation, thereby enhancing their lifespan and performance.[1][2][4]

Core Physicochemical Properties: A Foundation for Application

The efficacy and versatility of UV-327 are rooted in its distinct molecular structure and resulting physical properties. A thorough understanding of these characteristics is fundamental to predicting its behavior in various matrices and processing conditions.

Molecular Identity and Structure

UV-327 is a substituted phenolic benzotriazole.[5] Its structure features a phenol ring functionalized with two bulky tert-butyl groups and a chlorinated benzotriazole moiety. This specific arrangement is crucial for its function as a UV absorber.

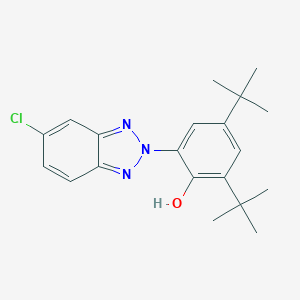

Diagram: Molecular Structure of UV-327

A 2D representation of the UV-327 molecule.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of UV-327, which are critical for formulation and processing decisions.

| Property | Value | Source(s) |

| CAS Number | 3864-99-1 | [3][6][7] |

| Molecular Formula | C₂₀H₂₄ClN₃O | [6][8][9] |

| Molecular Weight | 357.88 g/mol | [6][8][9] |

| Appearance | Light yellow or white crystalline powder | [10][11] |

| Melting Point | 150-158 °C | [7][8][12] |

| Density | 1.26 g/cm³ | [5][8] |

| Solubility | Practically insoluble in water; Soluble in styrene, benzene, toluene, and other organic solvents. | [5][10] |

| Volatility | Low | [1][3][6] |

Mechanism of Action: Photochemical Energy Dissipation

The primary function of UV-327 is to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. This process protects the polymer matrix from photodegradation, which can lead to discoloration, brittleness, and loss of mechanical properties.

The mechanism of action for benzotriazole UV absorbers like UV-327 involves an efficient cycle of energy conversion.[4][13] Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT).[14] This process converts the absorbed UV energy into thermal energy, which is then harmlessly dissipated into the surrounding environment.[14] The molecule then rapidly returns to its ground state, ready to absorb another UV photon. This highly efficient and repeatable cycle provides long-lasting UV protection without significant degradation of the absorber itself.[14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ulprospector.com [ulprospector.com]

- 4. partinchem.com [partinchem.com]

- 5. 2,4-Di-tert-butyl-6-(5-chlorbenzotriazol-2-yl)phenol – Wikipedia [de.wikipedia.org]

- 6. linchemical.com [linchemical.com]

- 7. accustandard.com [accustandard.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C20H24ClN3O | CID 77470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. additivesforpolymer.com [additivesforpolymer.com]

- 12. AB141097 | CAS 3864-99-1 – abcr Gute Chemie [abcr.com]

- 13. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 14. nbinno.com [nbinno.com]

Core Molecular Profile and Mechanism of Action

An In-Depth Technical Guide to Bumetrizole (UV-327)

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple recitation of facts about the benzotriazole UV stabilizer UV-327 (CAS: 3864-99-1). Instead, it provides a comprehensive technical narrative designed to empower researchers. We will delve into the causal mechanisms that govern its function, explore the rationale behind analytical method development, and contextualize its toxicological and regulatory landscape. The protocols described herein are presented not as mere recipes, but as self-validating systems, grounded in established scientific principles.

UV-327, chemically known as 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, is a high-performance UV absorber (UVA) prized for its efficacy in protecting polymeric and organic substrates from photodegradation.[1][2] Its utility spans a wide range of materials, including polyolefins, PVC, ABS resins, coatings, and adhesives.[1][3][4] The compound's low volatility and excellent thermal stability allow it to endure high-temperature processing without significant degradation or loss.[4]

Table 1: Physicochemical Properties of UV-327

| Property | Value | Source(s) |

| CAS Number | 3864-99-1 | |

| Molecular Formula | C₂₀H₂₄ClN₃O | [5] |

| Molecular Weight | 357.88 g/mol | [5] |

| Appearance | Light yellow powder | [2][5] |

| Melting Point | 151-158 °C | [2][5] |

| Purity | ≥99% | [5] |

| Volatility | ≤0.5% | [5] |

| UV Absorption Range | 300-400 nm | [1] |

The protective capability of UV-327 is not passive; it is an elegant and efficient photophysical process. The core mechanism is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless low-energy heat, preventing the radiation from initiating photo-oxidative degradation in the host material.[6]

The ESIPT mechanism can be visualized as a rapid, reversible tautomerization:

-

Ground State (Enol form): In its normal state, the molecule exists with a proton on the phenolic hydroxyl group.

-

UV Absorption & Excitation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state.

-

Proton Transfer (Keto form): In this excited state, an ultrafast (femtosecond scale) intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the benzotriazole ring.

-

Energy Dissipation & Relaxation: The excited keto-tautomer rapidly returns to its ground state, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: A rapid reverse proton transfer restores the molecule to its original enol form, ready to absorb another UV photon.

This cyclical process is exceptionally efficient and photostable, allowing a single UV-327 molecule to dissipate the energy of thousands of photons without being consumed.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle of UV-327.

Analytical Methodologies for Detection and Quantification

The widespread use and environmental persistence of UV-327 necessitate robust and sensitive analytical methods for its detection in complex matrices, including biological and environmental samples.[7][8] The choice of methodology is critically dependent on the sample matrix, required sensitivity, and the availability of instrumentation. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Sample Preparation: The Critical First Step

The primary challenge in analyzing UV-327 is its effective extraction from the sample matrix while minimizing interferences. Because UV-327 is lipophilic, extraction into an organic solvent is the foundational step.

Workflow for Sample Preparation & Extraction

Caption: Generalized analytical workflow for the determination of UV-327.

Protocol: Determination of UV-327 in Human Urine via DLLME and GC-MS/MS

This protocol is synthesized from methodologies developed for the analysis of UV-327 and its metabolites in human biological samples.[7][9][10] The causality for each step is explained to ensure a thorough understanding of the procedure.

Objective: To quantify UV-327 and its hydroxylated metabolites in human urine, accounting for both free and conjugated forms.

Materials:

-

Urine sample

-

β-glucuronidase/arylsulfatase

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Disperser solvent: Isopropyl alcohol

-

Extraction solvent: Chloroform

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or similar silylating agent

-

Internal Standard (IS): Isotope-labeled UV-327 (e.g., D₂₀-UV-327)

Methodology:

-

Enzymatic Hydrolysis (Deconjugation):

-

Action: To a 1 mL urine sample, add an appropriate buffer and β-glucuronidase/arylsulfatase enzyme solution. Incubate at 37°C for 16 hours.[11]

-

Causality: In the body, UV-327 and its metabolites undergo Phase II metabolism, primarily glucuronidation, to increase water solubility for excretion.[10][11] This enzymatic step cleaves the conjugate, reverting the analytes to their free forms for extraction and analysis.

-

-

Sample Purification (Dispersive Liquid-Liquid Microextraction - DLLME):

-

Action: Acidify the hydrolyzed sample with HCl and saturate with NaCl.[9] Vigorously inject a mixture of isopropyl alcohol (disperser solvent) and chloroform (extraction solvent). A cloudy solution will form. Centrifuge to separate the phases.[9][10]

-

Causality: Acidification ensures the phenolic hydroxyl group of UV-327 is protonated, making the molecule less polar and more amenable to extraction into an organic solvent. NaCl increases the ionic strength of the aqueous phase, "salting out" the analyte and further improving extraction efficiency. DLLME is chosen for its high enrichment factor, speed, and low solvent consumption. The disperser solvent facilitates the formation of fine droplets of the extraction solvent, maximizing the surface area for rapid mass transfer of the analyte from the aqueous to the organic phase.[9]

-

-

Derivatization (for GC compatibility):

-

Action: Carefully collect the sedimented chloroform phase. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the silylating agent and heat (e.g., 60°C for 30 min) to form trimethylsilyl (TMS) derivatives.[8][9]

-

Causality: The polar hydroxyl group on the UV-327 molecule makes it unsuitable for direct GC analysis, as it can lead to poor peak shape and thermal degradation. Derivatization with a silylating agent replaces the active hydrogen with a nonpolar TMS group, increasing the analyte's volatility and thermal stability for optimal gas chromatographic performance.[8][12]

-

-

GC-MS/MS Analysis:

-

Action: Inject 1 µL of the derivatized sample into the GC-MS/MS system.

-

Causality: A triple quadrupole mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity. This technique isolates a specific precursor ion for UV-327 (or its derivative), fragments it, and then monitors for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification at very low levels (µg/L or ng/L).[8][9]

-

Table 2: Example GC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| Injector | 280°C, Splitless | Ensures complete volatilization of the derivatized analyte without discrimination.[8] |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | Standard non-polar column providing good separation for this class of compounds. |

| Oven Program | Start at 100°C, ramp to 300°C | A temperature gradient is necessary to separate analytes with different boiling points and elute the high-boiling UV-327 in a reasonable time with good peak shape. |

| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces repeatable fragmentation patterns for library matching and structural confirmation. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |

Validation Data: Published methods using this approach demonstrate high reliability, with limits of detection (LODs) typically ranging from 0.05 to 0.1 µg/L and mean relative recovery rates between 88% and 112%.[9][11]

Toxicological Profile and Environmental Significance

The very properties that make UV-327 an effective stabilizer—chemical stability and low volatility—also contribute to its environmental persistence.[13] Regulatory bodies have scrutinized UV-327 due to its potential for long-range environmental transport and bioaccumulation.

Regulatory Status

The European Chemicals Agency (ECHA) has identified UV-327 as a "Substance of Very High Concern" (SVHC) due to its classification as "very persistent and very bioaccumulative" (vPvB).[11][13][14] This designation is a critical step in the regulatory process under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). As of early 2024, ECHA is moving towards restricting the use of UV-327 in articles to mitigate its release into the environment.[14][15]

Human Metabolism and Exposure

Human exposure to UV-327 is conceivable due to its ubiquitous presence in consumer products and the environment.[11] Studies involving oral administration to volunteers have provided initial insights into its absorption, distribution, metabolism, and elimination (ADME) profile.

-

Absorption & Elimination: Data suggests that UV-327 is well-absorbed from the intestine but is eliminated slowly. The primary route of excretion appears to be biliary rather than urinary, with only about 0.03% of the administered dose recovered in urine.[11]

-

Metabolism: The main metabolic pathway is the oxidation of one or both of the tert-butyl side chains to form hydroxylated metabolites.[11][16] Minor amounts of the parent compound and these metabolites can be detected in blood and urine.[11]

Caption: Postulated primary metabolic pathway of UV-327 in humans.[16]

Ecotoxicity and Endocrine Disruption Potential

The environmental presence of UV-327 has raised concerns about its impact on aquatic ecosystems. It has been detected in various environmental matrices, including sediment, seawater, and biota.[8][13]

While some benzotriazole UV stabilizers have shown endocrine-disrupting activity, studies on UV-327 suggest it has no or very low activity against human estrogen and androgen receptors.[11] However, toxicological studies in rats have indicated that repeated oral administration can lead to increased liver weights and histopathological changes in hepatic tissue.[11] Furthermore, recent research on rainbow trout embryos exposed to environmentally relevant concentrations of UV-327 showed significant hyperactivity, suggesting potential neurodevelopmental effects.[17] This highlights the concern that phasing out one compound (like UV-328, which is being banned globally) could lead to the increased use of a "regrettable substitution" with its own distinct toxicological profile.[17]

Conclusion

UV-327 (Bumetrizole) is a highly effective UV stabilizer whose utility is predicated on a robust photophysical mechanism. Its chemical stability, however, leads to significant environmental persistence, bioaccumulation, and regulatory scrutiny. For the research scientist, a comprehensive understanding of its properties is essential not only for its application in materials science but also for developing sensitive analytical methods to monitor its presence and assess its toxicological impact. The methodologies and data presented in this guide provide a framework for such investigations, emphasizing the causal links between chemical properties, analytical strategy, and biological relevance. As regulations evolve, the scientific community must continue to develop a deeper understanding of UV-327 and potential alternatives to ensure both material durability and environmental safety.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.

- LookChem. (n.d.). Buy Bumetrizole | 3896-11-5.

- Fischer, C., & Göen, T. (2021). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. Analytical Methods. Royal Society of Chemistry.

- [No Author]. (2020). Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography. Wei Sheng Yan Jiu.

- Fischer, C., & Göen, T. (2023). Development and Validation of a DLLME–GC–MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Journal of Analytical Toxicology, 47(2), 155-165. Oxford Academic.

- Fischer, C., & Göen, T. (2021). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. RSC Publishing.

- ChemRadar. (2024, January 25). ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction.

- BenchChem. (n.d.). Bumetrizole (UV-326).

- [No Author]. (n.d.). GC–MS chromatograms of target benzotriazole UV stabilizers... ResearchGate.

- LookChem. (n.d.). Cas 3896-11-5, Bumetrizole.

- Sakuragi, J., et al. (2021). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors. Science of The Total Environment, 800, 149374. PubMed.

- Fischer, C., & Göen, T. (2022). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Archives of Toxicology, 96(12), 3265–3276. PMC - NIH.

- [No Author]. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square.

- [No Author]. (2020). [Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography]. PubMed.

- [No Author]. (n.d.). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. ResearchGate.

- Fischer, C., & Göen, T. (2023). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. PubMed.

- Carpinteiro, I., et al. (2013). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. Journal of Chromatography A, 1297, 137-145. PubMed.

- [No Author]. (2021). (PDF) Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. ResearchGate.

- Foresight. (2024, January 24). ECHA Proposes Restrictions on Certain Benzotriazoles.

- [No Author]. (2026, January 1). Enhance Polymer Durability: A Deep Dive into UV Absorber UV-327.

- Anyang General Chemical. (2024, February 5). UV Absorber UV-327. SpecialChem.

- [No Author]. (n.d.). Embryonic Exposure to Benzotriazole UV Stabilizer 327 (UV-327) Alters Behaviour of Rainbow Trout Alevin. ResearchGate.

- [No Author]. (n.d.). Postulated biotransformation pathway of UV-327. ResearchGate.

- Watson International. (n.d.). Ultraviolet absorber UV-327 CAS 3864-99-1.

- LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg.

- Dafeng Tiansheng Pharmaceutical Co., Ltd. (n.d.). UV-327|CAS No.:3864-99-1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. UV-327|CAS No.:3864-99-1--Dafeng Tiansheng Pharmaceutical Co., Ltd. [dftspharm.com]

- 3. specialchem.com [specialchem.com]

- 4. linchemical.com [linchemical.com]

- 5. watson-int.com [watson-int.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 14. ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction [chemradar.com]

- 15. useforesight.io [useforesight.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

An In-depth Technical Guide to the (UV-327)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, a prominent ultraviolet (UV) absorber known commercially as Tinuvin 327 or UV-327.[1] Belonging to the class of hydroxyphenyl benzotriazoles, this compound is crucial for preventing UV-induced degradation in a wide array of polymeric materials.[2] This document details the multi-step synthetic pathway, including the underlying reaction mechanisms, a step-by-step experimental protocol, materials and equipment required, and methods for characterization. The synthesis involves the initial preparation of 2,4-di-tert-butylphenol, followed by the diazotization of 4-chloro-2-nitroaniline, an azo coupling reaction, and a final reductive cyclization to yield the target molecule.[3][4] This guide is intended for researchers, chemists, and professionals in materials science and industrial chemistry, offering the technical depth necessary for laboratory replication and process optimization.

Introduction: The Significance of UV-327

This compound is a high-performance UV absorber widely incorporated into plastics and polymers to enhance their durability and weatherability.[5][6] Its primary function is to dissipate harmful UV radiation as harmless thermal energy, thereby protecting the polymer matrix from photo-oxidative degradation, which can lead to discoloration, loss of mechanical strength, and reduced lifespan.[7][8] The effectiveness of hydroxyphenyl benzotriazole UV absorbers stems from a unique photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[8][9]

UV-327 is particularly valued for its low volatility, excellent thermal stability, and high compatibility with various polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and ABS resins.[2][10] Its molecular structure, featuring bulky tert-butyl groups and a chlorinated benzotriazole moiety, provides the necessary photostability and chemical inertness for demanding applications.

This guide outlines a robust and well-established synthetic route, breaking down the process into four key stages.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3864-99-1 | |

| Molecular Formula | C₂₀H₂₄ClN₃O | |

| Molecular Weight | 357.88 g/mol | |

| Appearance | Light yellow crystalline powder | [2][10] |

| Melting Point | 150-153 °C | [3] |

| Solubility | Practically insoluble in water; soluble in benzene and chloroform | [4] |

Overall Synthesis Pathway and Mechanism

The synthesis of UV-327 is a multi-step process that can be logically divided into four principal stages. The entire workflow is designed to first construct an azo dye intermediate, which is then cyclized to form the final benzotriazole structure.

Caption: High-level workflow for the synthesis of UV-327.

The synthesis begins with a Friedel-Crafts alkylation of phenol to produce the sterically hindered 2,4-di-tert-butylphenol.[3] Concurrently, 4-chloro-2-nitroaniline is converted into a diazonium salt. These two intermediates are then combined in an azo coupling reaction. The final, critical step is the reduction of the nitro group on the azo intermediate, which spontaneously cyclizes to form the stable benzotriazole ring.[4]

Caption: Chemical reaction pathway for UV-327 synthesis.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All steps should be performed in a well-ventilated fume hood.

Part A: Synthesis of 2,4-Di-tert-butylphenol (Intermediate 1)

-

Reaction Setup: Melt phenol in a suitable reactor equipped with a stirrer and temperature control.

-

Alkylation: While stirring, add sulfuric acid as a catalyst, followed by the slow addition of isobutylene.

-

Heating: Raise the temperature to approximately 70°C to initiate the alkylation reaction.[3]

-

Work-up: After the reaction is complete (monitored by TLC or GC), neutralize the catalyst, wash the organic layer with water, and purify the product, typically by distillation.

Part B: Diazotization of 4-Chloro-2-nitroaniline (Intermediate 2)

-

Dissolution: In a reactor, add 4-chloro-2-nitroaniline and hydrochloric acid. Stir until the aniline derivative is fully dissolved.

-

Cooling: Cool the mixture to between 0°C and 5°C using an ice bath.[3]

-

Nitrite Addition: Slowly add a prepared aqueous solution of sodium nitrite (25-30%) dropwise, ensuring the temperature remains below 5°C.[3]

-

Endpoint Check: Monitor the reaction for completion. The presence of excess nitrous acid, indicating the end of diazotization, can be confirmed when a sample turns potassium iodide-starch test paper blue. The product is p-chloro-o-nitrobenzene diazonium hydrochloride.[3]

Part C: Azo Coupling Reaction

-

Reaction Setup: In a separate reactor, dissolve the 2,4-di-tert-butylphenol (from Part A) in a sodium hydroxide/methanol solution.

-

Coupling: Add the freshly prepared diazonium salt solution (from Part B) to the phenol solution while stirring vigorously.

-

Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition.[3]

-

Reaction Monitoring: The reaction is complete when the alkalinity of the mixture stabilizes.

-

Isolation: Filter the reaction mixture to collect the solid azo coupling product.[3]

Part D: Reductive Cyclization and Product Isolation

-

Reaction Setup: Add the crude azo coupling product to a reactor, followed by a suitable solvent such as ethanol.

-

Heating: Stir the mixture and raise the temperature to 40-45°C.

-

Reduction: Slowly add zinc powder under strong agitation to initiate the reduction of the nitro group.[3][4]

-

Crystallization: Once the reduction is complete, cool the mixture to room temperature and add water to induce crystallization of the crude product.

-

Purification: Filter the crude 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole. The final product can be further purified by recrystallization from a suitable solvent to achieve high purity.[3]

Materials and Equipment

| Reagent | CAS Number | Purpose |

| Phenol | 108-95-2 | Starting material |

| Isobutylene | 115-11-7 | Alkylating agent |

| Sulfuric Acid | 7664-93-9 | Catalyst |

| 4-Chloro-2-nitroaniline | 89-63-4 | Benzotriazole precursor |

| Hydrochloric Acid | 7647-01-0 | Diazotization reagent |

| Sodium Nitrite | 7632-00-0 | Diazotization reagent |

| Sodium Hydroxide | 1310-73-2 | Base for coupling |

| Methanol | 67-56-1 | Solvent |

| Zinc Powder | 7440-66-6 | Reducing agent |

| Ethanol | 64-17-5 | Solvent |

Essential Equipment:

-

Glass reactor with overhead stirrer, temperature probe, and dropping funnel

-

Heating mantle and cooling bath (ice-salt or cryostat)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Analytical instruments for characterization (Melting point apparatus, HPLC, NMR)

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point between 150-153°C is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should be ≥99%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of this compound (UV-327) is a well-defined and scalable chemical process. By carefully controlling key parameters such as temperature and reagent stoichiometry at each stage—alkylation, diazotization, coupling, and reductive cyclization—it is possible to produce this high-value UV absorber with excellent yield and purity. The protocols outlined in this guide, grounded in established chemical principles, provide a solid foundation for researchers and industrial chemists to successfully synthesize this critical polymer additive.

References

-

ChemBK. This compound. Available from: [Link]

-

uSunChem. Advances in the Synthesis of UV Absorbers: Strategies and Applications. Available from: [Link]

-

PubMed Central. Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. Available from: [Link]

-

ARKAT USA, Inc. Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbing monomers. Available from: [Link]

-

Wikipedia. 2,4-Di-tert-butyl-6-(5-chlorbenzotriazol-2-yl)phenol. Available from: [Link]

-

IRO Water Treatment. The Synthesis Process of Triazine UV Absorbers. Available from: [Link]

-

ResearchGate. Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Available from: [Link]

-

ResearchGate. Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. Available from: [Link]

-

ResearchGate. Synthesis and characterization of novel water-soluble benzotriazole UV absorber. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Google Patents. Benzotriazole based UV absorbing compounds and photographic elements containing them.

-

Clinivex. This compound Supplier. Available from: [Link]

- Google Patents. Processes for the preparation of benzotriazole UV absorbers.

-

ASCA GmbH. This compound-d3 (UV-327-d3). Available from: [Link]

-

Wikidata. This compound. Available from: [Link]

-

Oxford Academic. Far from Their Origins: A Transcriptomic Investigation on How 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl) Phenol Affects Rainbow Trout Alevins. Available from: [Link]

-

LinChemical. Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg. Available from: [Link]

-

Frontiers. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Available from: [Link]

-

National Institutes of Health. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Available from: [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. linchemical.com [linchemical.com]

- 3. chembk.com [chembk.com]

- 4. 2,4-Di-tert-butyl-6-(5-chlorbenzotriazol-2-yl)phenol – Wikipedia [de.wikipedia.org]

- 5. Advances in the Synthesis of UV Absorbers: Strategies and Applications – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. haihangchem.com [haihangchem.com]

An In-depth Technical Guide to the UV Absorption Mechanism of UV-327

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of stability and longevity in materials science and pharmaceutical formulations necessitates a profound understanding of the mechanisms that counteract the degradative effects of ultraviolet (UV) radiation. Among the arsenal of photostabilizing agents, benzotriazole derivatives, particularly UV-327, have carved a significant niche. This guide serves as a comprehensive technical exploration into the core mechanism of UV absorption by UV-327, intended to provide researchers, scientists, and drug development professionals with a detailed understanding of its function, characterization, and practical application. As a senior application scientist, my aim is to bridge theoretical photochemistry with practical, field-proven insights, offering a self-validating framework for the utilization of this critical UV absorber.

Introduction to UV-327: A Benzotriazole-Based UV Absorber

UV-327, chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a high-performance UV absorber renowned for its efficacy in protecting a wide array of organic substrates from the damaging effects of UV radiation.[1][2][3][4] Its molecular structure is meticulously designed to absorb strongly in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum, while exhibiting minimal absorption in the visible range, thus preserving the color and transparency of the host material.[1][2] This characteristic makes it an invaluable additive in plastics, coatings, and potentially in the stabilization of photosensitive pharmaceutical ingredients.

The primary mechanism by which UV-327 confers photostability is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This guide will delve into the intricacies of this mechanism, supported by experimental data and computational insights.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of UV-327 and other hydroxyphenyl benzotriazoles is attributed to an ultrafast and highly efficient energy dissipation pathway initiated by the absorption of a UV photon. This process, ESIPT, is a four-stage cycle that allows the molecule to revert to its original state, ready to absorb another photon, with the absorbed energy being released as harmless thermal energy.

The ESIPT Photocycle:

-

Photoexcitation: The ground-state enol tautomer of UV-327 absorbs a UV photon, promoting the molecule to an excited singlet state (S1). In this state, the electronic distribution of the molecule is altered, leading to an increase in the acidity of the phenolic proton and the basicity of the triazole nitrogen.

-

Proton Transfer: This change in acidity and basicity drives an ultrafast intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This transfer occurs on the femtosecond timescale and results in the formation of an excited-state keto tautomer.

-

Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly decays to its ground state via non-radiative pathways, primarily through internal conversion. This step is crucial as it dissipates the absorbed UV energy as heat.

-

Back Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the cycle.

This efficient photocycle can be repeated numerous times without significant degradation of the UV-327 molecule, providing long-lasting UV protection.

Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in UV-327.

Spectroscopic Characterization of UV-327

The UV absorption properties of UV-327 can be readily characterized using UV-Visible (UV-Vis) spectroscopy. The absorption spectrum provides critical information about the wavelength range of protection and the efficiency of absorption.

UV-Vis Absorption Data for UV-327

| Parameter | Value | Reference |

| λmax | ~353 nm | [1] |

| Absorption Range | 270-400 nm | [1][2] |

| Appearance | Light yellow crystalline powder | [1][4] |

Note: The exact λmax and molar absorptivity can vary depending on the solvent and the physical state of the sample.

Experimental Protocols

Preparation of Polymer Films Containing UV-327 for UV-Vis Analysis

This protocol describes the preparation of poly(methyl methacrylate) (PMMA) films containing UV-327 for the evaluation of its UV-absorbing properties.

Materials:

-

UV-327

-

Poly(methyl methacrylate) (PMMA)

-

Dichloromethane (DCM) or other suitable solvent

-

Glass slides or quartz plates

-

Sonicator

-

Film casting knife or spin coater

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of PMMA in DCM (e.g., 10% w/v). Ensure the PMMA is fully dissolved, which may require gentle heating and stirring.

-

Prepare a stock solution of UV-327 in DCM (e.g., 1% w/v). Use a sonicator to aid dissolution if necessary.

-

-

Blending:

-

In a clean vial, combine the PMMA and UV-327 stock solutions to achieve the desired final concentration of UV-327 in the polymer film (e.g., 1% w/w relative to PMMA).

-

Thoroughly mix the solution to ensure a homogeneous distribution of the UV absorber.

-

-

Film Casting:

-

Solvent Casting: Clean a glass slide or quartz plate thoroughly. Place the slide on a level surface and cast the polymer solution onto the slide using a film casting knife set to the desired thickness. Allow the solvent to evaporate slowly in a dust-free environment.

-

Spin Coating: Alternatively, for more uniform films, use a spin coater. Dispense a small amount of the polymer solution onto the center of the substrate and spin at a predetermined speed and duration.

-

-

Drying:

-

Once the film is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60°C) under vacuum to remove any residual solvent.

-

-

Analysis:

-

The resulting polymer film can be analyzed directly using a UV-Vis spectrophotometer equipped with a solid-state sample holder. A neat PMMA film should be used as a blank for baseline correction.

-

Figure 3: A generalized workflow for the computational study of UV-327.

Photostability and Degradation

While UV-327 is highly photostable due to the efficient ESIPT mechanism, long-term exposure to UV radiation, particularly in the presence of other reactive species, can lead to gradual degradation. [5][6][7]Understanding these degradation pathways is crucial for predicting the long-term performance of materials stabilized with UV-327.

Potential Degradation Pathways:

-

Photo-oxidation: In the presence of oxygen, excited states of UV-327 or reactive species generated by UV light can lead to oxidative degradation of the molecule.

-

Indirect Photolysis: Photosensitizers present in the matrix can absorb light and transfer energy to UV-327, leading to its degradation.

-

Reaction with Radicals: Free radicals generated within the polymer matrix through other photodegradation processes can attack the UV-327 molecule.

Studies have shown that the direct photodegradation of benzotriazole UV stabilizers is generally inefficient due to their intrinsic thermal deactivation pathways. [5]However, indirect photodegradation can be a more significant factor in their environmental fate.

Conclusion

UV-327 stands as a testament to the power of molecular design in achieving exceptional photostability. Its efficacy is rooted in the elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism, which allows for the safe dissipation of harmful UV energy. This guide has provided a comprehensive overview of this mechanism, from the fundamental principles to practical experimental and computational methodologies for its investigation. For researchers and professionals in materials science and drug development, a thorough understanding of the photophysical and photochemical properties of UV absorbers like UV-327 is paramount for the rational design of stable and durable products. The continued exploration of these mechanisms will undoubtedly pave the way for the next generation of advanced photostabilizing technologies.

References

-

ChemBK. UV-327. Available from: [Link]

-

Institut de Physique et Chimie des Matériaux de Strasbourg. Experimental Set-Ups and Developments. Available from: [Link]

-

Panahandeh, M. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution. 2020. Available from: [Link]

-

Femtosecond Transient Absorption Spectroscopy. University of Notre Dame. Available from: [Link]

-

Maciejewski, A., et al. Transient absorption experimental set-up with femtosecond time resolution. Femto-and picosecond study of DCM molecule in cyclohexane and methanol solution. ResearchGate. 2008. Available from: [Link]

-

Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital CSIC. 2021. Available from: [Link]

-

Regulating the excited state behaviors of 2-benzooxazol-2-yl-4,6-di-tert-butyl-phenol fluorophore by solvent polarity: A theoretical simulation. OUCI. Available from: [Link]

-

Absorption spectrum of UV-327. ResearchGate. Available from: [Link]

-

X-Ray Diffraction and UV-Visible Studies of PMMA Thin Films. International Journal of Modern Engineering Research. Available from: [Link]

-

Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available from: [Link]

-

Preparation and Characterization of Polymer Films of PMMA and its Composites. ResearchGate. 2015. Available from: [Link]

-

Preparation of Optically Transparent Films of Poly(methyl methacrylate) (PMMA) and Montmorillonite. DTIC. Available from: [Link]

-

Preparation and Characterization of Pristine PMMA and PVDF Thin Film using Solution Casting Process for Optoelectronic Devices. Informatics Journals. 2017. Available from: [Link]

-

UV vis spectrum for PMMA. ResearchGate. Available from: [Link]

-

Computational investigation of excited state processes in ESIPT-based systems and vinylene-linked thiophene pyrrole. Gyan-IITG. Available from: [Link]

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. ResearchGate. 2024. Available from: [Link]

-

Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. 2022. Available from: [Link]

-

Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. PubMed. 2021. Available from: [Link]

-

Excited state processes in nitrile-substituted 2-(oxazolinyl)-phenols in gas and implicit solvents: A computational study. ResearchGate. 2022. Available from: [Link]

-

Sunlight photolysis of benzotriazoles – Identification of transformation products and pathways. ResearchGate. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Sinosorb UV-327 | UV Absorber CAS No. 3864-99-1 [sinocurechem.com]

- 3. specialchem.com [specialchem.com]

- 4. Ultraviolet absorber UV-327 [jinweichemical.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unseen Guardian: A Technical Guide to the Photophysical Properties of Benzotriazole UV Absorbers

Introduction: Beyond Simple Absorption

In the relentless battle against photodegradation, which compromises the integrity of everything from advanced polymers to pharmaceutical formulations, benzotriazole ultraviolet (UV) absorbers stand as stalwart guardians. These molecules are not mere passive filters; they are sophisticated, microscopic engines designed to harmlessly dissipate the destructive energy of UV radiation. This guide offers an in-depth exploration of the core photophysical principles that govern the remarkable stability and efficacy of 2-(2-hydroxyphenyl)benzotriazoles, providing researchers, scientists, and formulation experts with the foundational knowledge to innovate and optimize light-stabilizing technologies. We will dissect their mechanism of action, quantify their performance through key photophysical parameters, and detail the experimental methodologies required for their rigorous characterization.

Section 1: The Core Mechanism of Photoprotection: An Ultrafast Cycle of Energy Dissipation

The exceptional photostability of benzotriazole UV absorbers is rooted in an elegant and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process occurs on an ultrafast timescale, allowing a single molecule to cycle through the absorption and dissipation of thousands of UV photons without undergoing significant degradation.[1]

Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[3] In this excited state, the electronic configuration shifts, dramatically increasing the acidity of the phenolic proton and the basicity of a nitrogen atom on the adjacent benzotriazole ring.[4] This triggers an almost instantaneous transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto-tautomer.[4] This tautomer is energetically favorable in the excited state but unstable in the ground state.

The excited keto-tautomer rapidly undergoes non-radiative decay, primarily through internal conversion, releasing the absorbed energy as harmless heat into its surrounding environment.[3] This deactivation is often facilitated by molecular twisting and pyramidalization that leads to a conical intersection, a point where the potential energy surfaces of the excited and ground states meet, allowing for highly efficient population transfer back to the ground state.[4] Once in the ground state, the keto-tautomer is unstable and undergoes a rapid reverse proton transfer to regenerate the original enol form, completing the photoprotective cycle.[3] This entire cycle is completed within picoseconds, rendering the molecule immediately available to absorb another UV photon.[1]

Visualizing the ESIPT Photocycle

The efficiency of this process is the cornerstone of benzotriazole UV absorbers' function, preventing the absorbed energy from initiating harmful photochemical reactions in the host material.

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in benzotriazole UV absorbers.

Section 2: Quantifying Photophysical Performance

The effectiveness of a benzotriazole UV absorber is defined by a set of key photophysical parameters. These metrics provide a quantitative basis for selecting the appropriate absorber for a specific application and for designing new molecules with enhanced properties.

| Parameter | Symbol | Description | Typical Value for Benzotriazoles | Significance |

| Wavelength of Max. Absorption | λmax | The wavelength(s) at which the molecule absorbs UV radiation most strongly. | 300 - 360 nm[5][6][7] | Determines the region of the UV spectrum where the absorber is most effective. Benzotriazoles typically have two main absorption bands. |

| Molar Absorption Coefficient | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | 14,000 - 16,500 L mol-1 cm-1[5][6][7] | A higher ε value indicates greater absorption efficiency, allowing for lower concentrations to be used. |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted as fluorescence to the number of photons absorbed. | Extremely low (<10-4) | A very low quantum yield is a direct consequence of the efficient non-radiative decay via ESIPT, confirming that energy is dissipated as heat, not re-emitted as potentially harmful light. |

| Excited-State Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | Ultrafast (femtoseconds to picoseconds)[4] | An extremely short lifetime minimizes the opportunity for the excited molecule to participate in undesirable photochemical side reactions. |

Photophysical Data for Commercial Benzotriazole UV Absorbers

The following table summarizes key absorption characteristics for several widely used commercial benzotriazole UV absorbers, as documented in technical datasheets. The data is typically measured in a non-polar solvent like chloroform.

| Commercial Name | Chemical Name | CAS Number | λmax (nm) | ε (L mol-1 cm-1) |

| Tinuvin® P | 2-(2H-benzotriazol-2-yl)-p-cresol | 2440-22-4 | 301, 341 | 16,150[8] |

| Tinuvin® 234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 | 302, 343 | 16,100[9] |

| Tinuvin® 326 | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol | 3896-11-5 | 312, 353 | 15,600[5][6] |

| Tinuvin® 328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | 25973-55-1 | 306, 347 | 14,760[7] |

Section 3: Experimental Characterization Protocols

Rigorous evaluation of the photophysical properties of benzotriazole UV absorbers requires precise and validated experimental techniques. The following section details the standard operating procedures for three fundamental spectroscopic methods.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, including the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).

Methodology:

-

Sample Preparation:

-

Causality: A stock solution of the benzotriazole absorber is prepared in a UV-transparent solvent (e.g., cyclohexane, chloroform, or ethanol) at a high concentration (e.g., 10-3 M). Serial dilutions are then made to prepare a series of solutions with concentrations ranging from approximately 10-6 M to 10-5 M. This concentration range is chosen to ensure that the measured absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0) to adhere to the Beer-Lambert law.[10]

-

-

Instrument Setup:

-

A dual-beam UV-Vis spectrophotometer is powered on and allowed to stabilize.[11] The deuterium (UV) and tungsten (visible) lamps must be warmed up to ensure a stable output.[6]

-

A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent. Quartz is mandatory for UV measurements as glass and plastic absorb in this region.[6]

-

-

Baseline Correction:

-

Self-Validation: Both cuvettes are filled with the pure solvent. A baseline spectrum is recorded across the desired wavelength range (e.g., 250-500 nm). This corrects for any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely due to the analyte.[1]

-

-

Measurement:

-

The solvent in the sample cuvette is replaced with the most dilute benzotriazole solution. The absorbance spectrum is recorded.

-

This process is repeated for each of the prepared concentrations, moving from lowest to highest concentration.

-

-

Data Analysis:

-

The λmax values are identified directly from the spectra.

-

To determine ε, the absorbance at a specific λmax is plotted against concentration for the series of solutions. According to the Beer-Lambert Law (A = εbc), the slope of the resulting linear fit is equal to the molar absorption coefficient (where b, the path length, is 1 cm).

-

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (ΦF).

Methodology:

-

Sample and Standard Preparation:

-

A dilute solution of the benzotriazole absorber is prepared in the chosen solvent. The absorbance at the excitation wavelength should be kept low (< 0.1) to minimize inner filter effects.

-

A solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄) is prepared with a similar absorbance at the same excitation wavelength.

-

-

Instrument Setup:

-

A spectrofluorometer is turned on and the excitation source (typically a Xenon arc lamp) is allowed to stabilize.

-

The excitation and emission monochromators are set. The excitation wavelength is chosen based on the absorption spectrum of the benzotriazole. The emission scan range is set to start at a slightly longer wavelength than the excitation and extend to cover the expected emission.

-

-

Measurement:

-

A blank spectrum is first recorded using a cuvette containing only the solvent to measure and subtract any Raman scattering or background fluorescence.

-

The emission spectrum of the standard solution is recorded.

-

The emission spectrum of the benzotriazole sample solution is recorded under identical instrument conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard after blank subtraction.

-

The relative quantum yield is calculated using the following equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX² / ηST²) Where: X and ST refer to the test sample and standard, respectively; Φ is the quantum yield; I is the integrated fluorescence intensity; A is the absorbance at the excitation wavelength; and η is the refractive index of the solvent.

-

Trustworthiness: For benzotriazoles, the measured fluorescence intensity is expected to be extremely low, confirming the dominance of the non-radiative ESIPT pathway.

-

Caption: Workflow for determining relative fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the excited-state lifetime (τ).

Methodology:

-

Technique Selection:

-

Expertise: For the ultrafast lifetimes expected from benzotriazoles, techniques like fluorescence up-conversion or transient absorption spectroscopy are required. However, for molecules with lifetimes in the nanosecond range, Time-Correlated Single Photon Counting (TCSPC) is the gold standard.[9] The principle described here is for TCSPC.

-

-

Sample Preparation:

-

A deoxygenated, dilute solution of the sample is prepared. Oxygen is an efficient quencher of excited states and must be removed (e.g., by bubbling with nitrogen or argon) for accurate lifetime measurements.

-

-

Instrument Setup:

-

The TCSPC system is set up with a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or Ti:sapphire laser) tuned to an absorption band of the sample.

-

A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used.

-

-

Measurement:

-

First, an Instrument Response Function (IRF) is recorded. This is done by measuring the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF characterizes the time-resolution limit of the instrument.

-

The sample is then placed in the holder, and the fluorescence decay is measured over time by collecting photon arrival times relative to the laser pulse.

-

-

Data Analysis:

-

The measured fluorescence decay curve is a convolution of the true sample decay and the IRF.

-

Deconvolution analysis is performed using specialized software. The decay data is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s), τ.

-

Trustworthiness: For benzotriazoles, the measured decay will be extremely fast, likely at or below the resolution of standard TCSPC systems, again confirming the rapid deactivation mechanism.

-

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Section 4: Influences on Photophysical Behavior

The ideal photophysical properties of benzotriazole UV absorbers can be modulated by both their intrinsic molecular structure and their external environment.

-

Molecular Structure: The substitution pattern on both the hydroxyphenyl and benzotriazole rings plays a critical role. For instance, it has been surprisingly found that attaching electron-withdrawing groups at the 5-position of the benzotriazole ring can enhance photopermanence, even though it weakens the intramolecular hydrogen bond traditionally thought to be solely responsible for stability. This suggests that charge transfer characteristics and other molecular motions are also key factors in the deactivation pathway.

-

Environmental Effects: The surrounding medium, such as the polarity of a solvent or the rigidity of a polymer matrix, can influence the ESIPT process. In highly polar or protic solvents, intermolecular hydrogen bonding can compete with the crucial intramolecular hydrogen bond, potentially disrupting the efficient ESIPT cycle and opening up less efficient or even degradative deactivation pathways.

Conclusion: A Foundation for Innovation

Benzotriazole UV absorbers are a testament to elegant molecular design, leveraging fundamental photophysical principles to achieve remarkable photostability. Their function hinges on an ultrafast, cyclical process of excited-state intramolecular proton transfer that efficiently converts damaging UV radiation into benign thermal energy. A thorough understanding of this mechanism, quantified by key parameters like absorption spectra and excited-state dynamics, is paramount for professionals in materials science and drug development. The experimental protocols detailed herein provide a validated framework for the characterization and development of next-generation light stabilizers, enabling the creation of more durable, longer-lasting, and safer products.

References

-

Polivinil Plastik. (n.d.). TINUVIN P. [Link]

-

Technologynetworks.com. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

BASF. (2010). Tinuvin 326. [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Ataman Kimya. (n.d.). TINUVIN 234. [Link]

-

The Journal of Physical Chemistry - ACS Publications. (n.d.). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]

-

ResearchGate. (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

-

Ataman Kimya. (n.d.). TINUVIN 234. [Link]

-

Ciba Inc. (2008). Ciba® TINUVIN® 328. [Link]

-

PubMed. (2017). Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole. [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Scribd. (n.d.). Tinuvin P: Technical Data Sheet. [Link]

-

HUNAN CHEM. (n.d.). UV-Absorber-328. [Link]

-

LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg. [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science of Light Stability: Benzotriazole UV Absorbers Explained. [Link]

Sources

- 1. Benzotriazole UV Absorber | Everlight Chemical [everlight-uva.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kq21.ir [kq21.ir]

- 5. petropooyan.com [petropooyan.com]

- 6. amazontele.com [amazontele.com]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. santplas.com [santplas.com]

- 9. nbinno.com [nbinno.com]

- 10. benzotriazole uv stabilizers: Topics by Science.gov [science.gov]

- 11. chem.uci.edu [chem.uci.edu]

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol molecular structure

An In-Depth Technical Guide to the Molecular Structure and Function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Guardian Against Photodegradation

This compound, a compound widely recognized by its commercial names Tinuvin 327 and UV-327, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1][2] Its molecular architecture is meticulously designed to protect a vast array of organic materials from the destructive effects of UV radiation.[3] By efficiently converting harmful UV light into benign thermal energy, it preserves the physical integrity, color, and longevity of polymers, coatings, and other sensitive substrates.[4] This guide provides a detailed exploration of its molecular structure, the intricate mechanism underpinning its function, established synthesis protocols, and its significance in modern material science.

Molecular Architecture and Chemical Identity

The efficacy of UV-327 is fundamentally rooted in its unique molecular structure, which consists of three key moieties: a substituted phenol, a benzotriazole ring system, and a strategically placed chlorine atom.[1][5] The IUPAC name for this compound is this compound.[1]

The structure features a phenol ring substituted with two bulky tertiary-butyl groups at positions 4 and 6. These sterically hindering groups enhance the compound's solubility in polymer matrices and contribute to its low volatility and thermal stability, which are critical for processing at high temperatures.[6][7] The phenolic hydroxyl group is essential for the photoprotective mechanism. This phenol ring is covalently bonded at position 2 to a 5-chloro-substituted benzotriazole heterocycle.[5]

Caption: Molecular Structure of UV-327.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][5] |

| Synonyms | UV-327, Tinuvin 327, Bumetrizole | [1][5][8] |

| CAS Number | 3864-99-1 | [1][5][6] |

| EC Number | 223-383-8 | [1] |

| Molecular Formula | C₂₀H₂₄ClN₃O | [1][9][10] |

| Molar Mass | 357.88 g·mol⁻¹ | [1] |

| Appearance | Yellowish crystalline powder | [1][11] |

| Melting Point | 150–157 °C | [1][11][12] |

| Density | 1.26 g·cm⁻³ | [1][12] |

| Solubility | Practically insoluble in water; soluble in benzene and chloroform. |[1][13] |

The Photoprotective Mechanism of Action

The remarkable stability of UV-327 under UV radiation is attributed to an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[14] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as low-energy heat, preventing the energy from initiating degradation reactions in the host polymer.[4]

The process unfolds in picoseconds and can be described in four key stages:

-

UV Absorption: The molecule, in its ground state (enol form), absorbs a UV photon (typically in the 300-400 nm range), promoting it to an electronically excited state.[6][7]

-

Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group increases dramatically. This facilitates an ultrafast transfer of the proton from the hydroxyl group to a nearby nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer.[4][14] This transfer is possible due to the pre-existing intramolecular hydrogen bond.

-

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat.

-

Reverse Proton Transfer: Once in the ground state, the keto tautomer is energetically unfavorable. A rapid reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This highly efficient cyclic process allows a single molecule of UV-327 to dissipate the energy of thousands of photons without undergoing significant photodegradation itself.[14]

Caption: The ESIPT Photochemical Cycle of UV-327.

Representative Synthesis Protocol

The industrial synthesis of this compound is a multi-step process that involves the careful construction of the final molecular architecture from simpler precursors.[1][13] The general pathway involves diazotization, azo coupling, and reductive cyclization.

Step 1: Diazotization of 4-chloro-2-nitroaniline

-

Objective: To convert the primary aromatic amine into a highly reactive diazonium salt.

-

Procedure: 4-chloro-2-nitroaniline is dissolved in a mixture of hydrochloric acid and water.[13] The solution is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.[13] The completion of the reaction is confirmed when the solution gives a positive test with potassium iodide-starch paper, indicating the presence of excess nitrous acid and the formation of p-chloro-o-nitrobenzene diazonium hydrochloride.[13]

Step 2: Azo Coupling Reaction

-

Objective: To couple the diazonium salt with 2,4-di-tert-butylphenol to form an azo intermediate.

-

Procedure: The previously prepared 2,4-di-tert-butylphenol is dissolved in a suitable solvent like methanol.[13] The diazonium salt solution from Step 1 is then slowly added to this solution, again maintaining a temperature of 0-5 °C. The pH is controlled by the addition of a base, such as sodium hydroxide, to facilitate the electrophilic aromatic substitution.[13] The reaction proceeds until the alkalinity of the mixture stabilizes, yielding the azo compound which can be isolated by filtration.[13]

Step 3: Reductive Cyclization

-

Objective: To reduce the nitro group of the azo intermediate and induce cyclization to form the benzotriazole ring.

-

Procedure: The azo compound from Step 2 is suspended in a solvent like ethanol.[12] A reducing agent, such as zinc powder, is added portion-wise under vigorous stirring at a moderately elevated temperature (e.g., 40-45 °C).[1][12] The reduction of the nitro group to an amine is followed by an intramolecular cyclization with the azo linkage, eliminating water to form the stable triazole ring.

Step 4: Purification

-

Objective: To isolate and purify the final product, UV-327.

-

Procedure: After the reaction is complete, the mixture is cooled, and the crude product is precipitated, often by the addition of water.[12] The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent to yield the final yellowish crystalline powder.

Caption: General Synthesis Workflow for UV-327.

Analytical Characterization